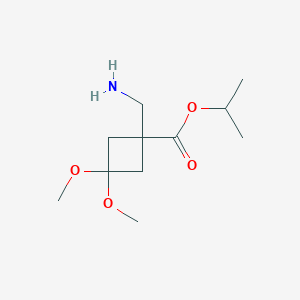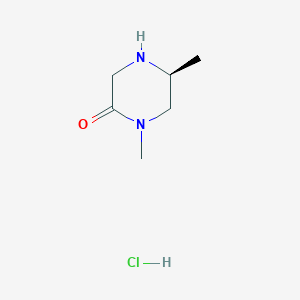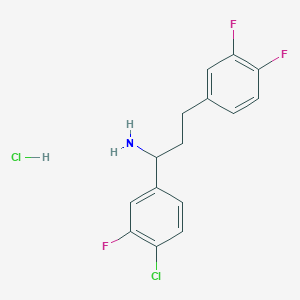![molecular formula C10H10ClF3N2O2 B2606625 Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate CAS No. 2085703-14-4](/img/structure/B2606625.png)
Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in different scientific and industrial applications.
作用机制
Target of Action
Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate primarily targets the enzyme acetyl-CoA carboxylase . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism .
Mode of Action
This compound acts as an inhibitor of acetyl-CoA carboxylase . By inhibiting this enzyme, the compound interferes with the synthesis of fatty acids, which are essential components of cellular membranes and signaling molecules .
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase by this compound affects the fatty acid biosynthesis pathway . This disruption can lead to a decrease in the production of essential fatty acids, impacting various downstream processes such as cell membrane formation and signal transduction .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The compound is a proherbicide, which means it must undergo chemical conversion before becoming pharmacologically active . This conversion typically occurs through hydrolysis of the methyl ester .
Result of Action
The result of this compound’s action is the inhibition of fatty acid synthesis. This can lead to a disruption in cell membrane integrity and signaling processes, potentially leading to cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the hydrolysis of the compound to its active form is dependent on the presence of moisture . In dry conditions, little hydrolysis occurs, which can impact the compound’s efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate reagents to introduce the amino and propanoate groups. One common method involves the use of methyl 2-bromo-2-methylpropanoate as a starting material, which undergoes nucleophilic substitution with 3-chloro-5-(trifluoromethyl)pyridine under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures to facilitate the desired transformations .
化学反应分析
Types of Reactions
Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
相似化合物的比较
Similar Compounds
Haloxyfop-P-methyl: A similar compound used as a herbicide, known for its role in inhibiting acetyl-CoA carboxylase.
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate: Another related compound with similar structural features and applications.
Uniqueness
Methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable in various applications .
属性
IUPAC Name |
methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c1-5(9(17)18-2)16-8-7(11)3-6(4-15-8)10(12,13)14/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYZCHSAAQEXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)
![2-Amino-2-[3-(5-chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2606545.png)

![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)
![7-hydroxy-4-methyl-5-oxo-N-[3-(propan-2-yl)phenyl]-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)

![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)
![2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2606556.png)
![4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2606558.png)

![2-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2606560.png)
![N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2606561.png)
![2-(4-Fluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2606562.png)

